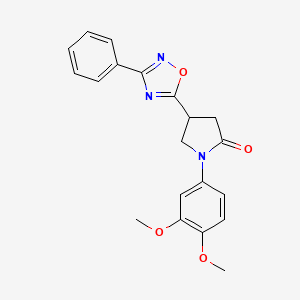
1-(3,4-Dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3,4-Dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining a pyrrolidinone moiety with an oxadiazole ring, which has been associated with various pharmacological effects, particularly in the context of anticancer activity.
Structure and Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate amines and oxadiazole derivatives under specific conditions to yield the final product. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Potential
Research indicates that derivatives containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others. The mechanism of action is believed to involve:
- Inhibition of Enzymes : The oxadiazole derivatives target critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating apoptotic pathways, evidenced by increased levels of p53 and caspase-3 cleavage .
Mechanistic Insights
Molecular docking studies suggest that the compound interacts favorably with biological targets through non-covalent interactions. These interactions are crucial for its inhibitory action against specific enzymes associated with tumor growth .
Case Studies
Several studies have explored the biological activity of oxadiazole derivatives similar to This compound :
- Cytotoxicity Assays : Various derivatives were tested for their cytotoxic effects on different cancer cell lines. For instance, certain oxadiazole derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, indicating potent anticancer activity .
- Mechanism-Based Studies : Investigations into the mechanisms revealed that these compounds could inhibit key cellular pathways involved in cancer progression. For example, they were shown to inhibit HDAC activity significantly at low concentrations .
Data Tables
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.15 | HDAC Inhibition |
| Compound B | A549 | 0.75 | Apoptosis Induction |
| Compound C | A375 | 1.50 | Enzyme Inhibition |
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-25-16-9-8-15(11-17(16)26-2)23-12-14(10-18(23)24)20-21-19(22-27-20)13-6-4-3-5-7-13/h3-9,11,14H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVZMCQCKGJUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













